2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one -

2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one

Catalog Number: EVT-5420530
CAS Number:
Molecular Formula: C24H18FNO2S
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a chalcone derivative studied for its thermodynamic and acoustic properties in dimethylformamide (DMF) solutions []. The research investigates the influence of temperature on intermolecular forces within the solutions.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors []. It shows promising results in animal models for Parkinson's disease and cognitive enhancement. This compound exhibits high specificity for its target receptors and demonstrates oral activity.

Compound Description: This compound acts as a ligand for synthesizing mononuclear Cu(II), Co(II), and Ni(II) complexes []. These complexes exhibit enhanced antibacterial activity compared to the free ligand. Additionally, they demonstrate significant cleavage activity against supercoiled pUC18 DNA and anticancer properties against K562, A549, and MDA-MB-231 cell lines.

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

Compound Description: This compound is synthesized from the reaction of a 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate [].

1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones

Compound Description: These are a series of novel compounds synthesized from 3-(1,3-benzothiazol-2-ylimino)-1,3-dihydro-2H-indol-2-one derivatives reacting with chloroacetyl chloride []. Synthesized via ketene–imine cycloaddition, they show promising antimicrobial activity against various bacterial and fungal strains.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

Compound Description: This class of compounds is synthesized from the reaction of 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone []. These compounds were evaluated for their anti-tumor activity against several cancer cell lines, and the most potent compound contained a phenolic segment.

Compound Description: BTZP is synthesized through a multi-step process starting from 4-bromoaniline and thiourea []. It is then used as a precursor to synthesize twelve N-Mannich bases. These derivatives have shown promising antimicrobial, antioxidant, and cytotoxic activities.

Schiff bases of 5-amino-4-[2-(4-nitro-1,3-benzothiazol-2yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Compound Description: This series of compounds features a 1,3-benzothiazole core modified with a nitro group and a pyrazolone ring, further derivatized with various aldehydes to yield Schiff bases []. Evaluations revealed these compounds possess mild to moderate activity against Gram-positive bacteria, potent activity against Gram-negative bacteria, and moderate to significant antifungal activity.

4-(1,3-Benzothiazol-2-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound has been characterized by X-ray crystallography, revealing a nearly planar structure for the central five-membered ring and the benzothiazole system [].

1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound, another 1H-pyrazol-3(2H)-one derivative, contains a 1,3-benzothiazole substituent and exhibits weak intermolecular C—H⋯O hydrogen bonding in its crystal structure [].

3-(6,7-substituted-1,3-benzothiazol-2-yl)-4-(4-substituted phenyl)-1,3-thiazolidin-2-one derivatives

Compound Description: This group of compounds was synthesized from disubstituted 2-aminobenzothiazole derivatives reacting with various aromatic aldehydes and thioglycolic acid []. They were characterized by spectral data and screened for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

Compound Description: Characterized by X-ray crystallography, this compound features a 1H-pyrazol-3(2H)-one core with aromatic substituents, including 1,3-benzothiazole []. Crystal structure analysis reveals C—H⋯O hydrogen bond interactions between adjacent molecules.

2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl)quinoline derivatives

Compound Description: These derivatives, synthesized using polyphosphoric acid (PPA) as a cyclizing agent, are notable for emitting blue-green fluorescence in various organic solvents []. This fluorescence makes them potentially valuable as probes in biological systems.

3-[(4-Substituted piperazin-1-yl)alkyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones

Compound Description: This series of compounds were synthesized using microwave irradiation and conventional methods and were evaluated for their serotonin3 (5-HT3) receptor antagonism []. They showed promising results with one compound displaying favorable 5-HT3 antagonism.

3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (TI-I-175)

Compound Description: TI-I-175 is a synthetic chalcone derivative with potent anti-inflammatory and antioxidant properties []. Studies have shown it effectively inhibits the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages, likely via the regulation of activator protein-1 (AP-1).

Compound Description: This series, encompassing various 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethines and benzamides, were designed, synthesized, and evaluated for anticonvulsant activity []. Some derivatives, particularly azomethines, showed significant potential as anticonvulsants, exceeding the effectiveness of diazepam in reducing seizure severity in rat models.

trans-4-(5-Pentyl-1,3-dioxan-2-yl)phenyl-3-(4-fluorophenyl)propenate

Compound Description: This compound has been synthesized and characterized using X-ray crystallography, revealing details about its molecular structure and conformation [].

Compound Description: This ligand (L), synthesized via cyclization of 3-(benzo(d)thiazol-2-ylimino)indolin-2-one (AB) with α-mercaptoacetic acid, forms complexes with various metal ions, including Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) []. Both the ligand and its metal complexes demonstrated antibacterial activity against Pseudomonas aeruginosa (gram-negative) and Bacillus subtilis (gram-positive).

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: This compound has two crystallographically independent molecules in its asymmetric unit, as revealed by X-ray crystallography. The pyrazole ring in each molecule exhibits distinct dihedral angles with the benzothiazole and phenyl rings [].

(E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one

Compound Description: In this molecule, the ethene bond adopts an E conformation, and the piperazine ring exists in a chair conformation []. The crystal structure reveals the formation of inversion dimers linked by C—H⋯O hydrogen bonds.

(N-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonylmethyl-κO}imino-diacetato-κ3O,N,O′)(1,10-phenanthroline-κ2N,N′)cobalt(II) pentahydrate

Compound Description: This complex features cobalt(II) coordinated by a 1,10-phenanthroline ligand and an N-{[4-(1,3-benzothiazol-2-yl)anilino]carbonylmethyl}iminodiacetate (ZL-52) ligand []. The crystal structure reveals hydrogen bonding interactions involving water molecules and acetate groups.

(2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate

Compound Description: This compound's crystal structure reveals disorder in the benzimidazole fragment and the water molecule. The crystal packing is stabilized by intermolecular hydrogen bonding interactions [].

1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde

Compound Description: The crystal structure of this imidazole derivative shows two molecules in the asymmetric unit. The dithiolane ring exhibits disorder, and the crystal packing involves weak interactions, including C—H⋯O hydrogen bonds and π–π interactions [].

(Z)-3-(1,3-Benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)-6-hydroxyphenyl]-2-propen-1-one

Compound Description: This compound was synthesized from 1,3,5-trimethoxybenzene, 3-(1,3-benzodioxol-5-yl)-2-propynoyl chloride, and zinc chloride. Its crystal structure was determined at 173 K [].

1-(4-Methyl sulfonylphenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-ones

Compound Description: This series of chalcone derivatives was synthesized via Claisen-Schmidt condensation and characterized using spectroscopic techniques. All synthesized compounds were evaluated for their antibacterial activities using the cup-plate method [].

(±)-trans-6-[4,4-Bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1(E),3-[2-14C]butadienyl]-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one (BMY-22089)

Compound Description: BMY-22089 was synthesized using a convergent approach incorporating [14C]methyl iodide []. This synthesis highlights the use of various reactions, including alkylation, dehydration, bromination, phosphonate synthesis, and coupling reactions.

Spirooxindole Analogues

Compound Description: This series of spirooxindoles was prepared through a 1,3-dipolar cycloaddition reaction involving an azomethine ylide and (E)-3-(2-cyclopropyl-5-(4-fluorophenyl)quinolin-3-yl)-1-phenylprop-2-en-1-one derivatives []. The stereochemistry of the resulting cycloadducts was confirmed using single-crystal X-ray analysis.

1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione Derivatives (AZ-853 and AZ-861)

Compound Description: AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) and AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), are novel imidazopurine-2,4-dione derivatives that act as partial agonists of the serotonin 5-HT1A receptor []. These compounds exhibit antidepressant-like activity in animal models but also induce sedation and lipid metabolism alterations.

5-Arylimino-1,3,4-thiadiazole Derivatives

Compound Description: These derivatives, synthesized from N-arylcyanothioformamides and (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides, are decorated with various functional groups. X-ray diffraction analysis was crucial for confirming their molecular structures and regioisomeric preferences [].

4-(2-Sulfanylidene-1,3-benzothiazol-3-yl)butan-2-one

Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals a planar conformation for the benzene and thiazole rings []. The crystal packing features S⋯S contacts and C—H⋯O hydrogen bonds, contributing to its supramolecular architecture.

Compound Description: This series of compounds, synthesized from 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide, underwent various modifications, including Schiff base formation and alkylation []. These derivatives were subsequently screened for their antimicrobial activities against several bacterial and fungal strains, showing promising results.

2,3,5-Trisubstituted Thiazolidinone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antitubercular activities []. Some compounds showed remarkable antimicrobial activity against Klebsiella pneumoniae and Escherichia coli. Additionally, most compounds exhibited excellent antitubercular activity against Mycobacterium tuberculosis. Molecular docking and dynamic simulations were conducted to study their interactions with relevant target proteins.

N-Cinnamylsaccharin [2-(3-phenyl-2(E)-propen-1-yl)]-1,2-benzisothiazole-3(2H)-one 1,1-dioxide]

Compound Description: This compound is synthesized from saccharin through a multi-step process involving nucleophilic substitutions and a [, ] sigmatropic rearrangement []. This synthesis serves as a practical experiment for undergraduate organic chemistry students.

Compound Description: These compounds were synthesized using 1-phenyl/(2-thienyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-ones as starting materials, which underwent reactions with various reagents like hydroxylamine, phenylhydrazine, ethyl cyanoacetate, and cyanothioacetamide to produce a range of heterocyclic compounds [].

4-Chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones

Compound Description: These compounds were prepared via a microwave-assisted Vilsmeier reaction and evaluated for their antimicrobial activity []. They represent hybrid structures combining pyranochromenone and pyrazoline moieties, demonstrating the potential of such hybrids in medicinal chemistry.

N-Cyclohexyl-N3-[2-(3-fluorophenyl)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide

Compound Description: This compound is a first active ingredient in a pharmaceutical composition designed to modulate the beta2-adrenoceptor []. This composition may also include a second active ingredient selected from various drug classes, highlighting a potential combination therapy approach.

Properties

Product Name

2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Molecular Formula

C24H18FNO2S

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C24H18FNO2S/c1-2-28-19-13-9-17(10-14-19)23(27)20(15-16-7-11-18(25)12-8-16)24-26-21-5-3-4-6-22(21)29-24/h3-15H,2H2,1H3/b20-15-

InChI Key

NKCSGWXGAVTHOC-HKWRFOASSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.